molecular formula C25H24FN7O B15151524 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide

Cat. No.: B15151524
M. Wt: 457.5 g/mol
InChI Key: VTKXPYNSPBXFMX-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with amino groups and a glycinamide moiety

Preparation Methods

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form the intermediate 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with 2-fluorophenylglycinamide under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide: Similar structure but with methoxy groups instead of methyl groups.

    N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-chlorophenyl)glycinamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-bromophenyl)glycinamide: Similar structure but with a bromine atom instead of a fluorine atom.

These comparisons highlight the uniqueness of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide in terms of its specific substituents and their effects on the compound’s properties and applications.

Properties

Molecular Formula

C25H24FN7O

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C25H24FN7O/c1-16-7-11-18(12-8-16)28-24-31-23(27-15-22(34)30-21-6-4-3-5-20(21)26)32-25(33-24)29-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,30,34)(H3,27,28,29,31,32,33)

InChI Key

VTKXPYNSPBXFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3F)NC4=CC=C(C=C4)C

Origin of Product

United States

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